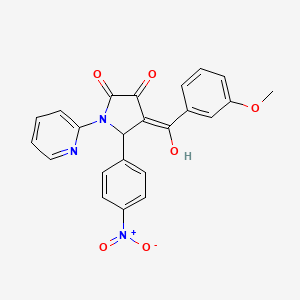
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17N3O6 and its molecular weight is 431.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula C23H17N3O6 and a molecular weight of 431.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by several functional groups that contribute to its biological activity:
- Hydroxy group : Enhances solubility and may facilitate interactions with biological targets.
- Methoxybenzoyl group : Potentially increases lipophilicity and may influence binding affinity.
- Nitrophenyl group : Known for its role in modulating electronic properties, which can affect biological interactions.
- Pyridine moiety : Often associated with various pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study explored the structure-activity relationship (SAR) of related pyrrole derivatives, revealing that modifications at specific positions can enhance cytotoxicity against cancer cell lines such as A431 and Jurkat cells. The IC50 values for certain analogues were found to be lower than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .
Antimicrobial Activity
The compound's antimicrobial properties have been investigated in various studies. For instance, thiazole derivatives similar in structure have demonstrated effective antibacterial activity against Gram-positive bacteria. The presence of electron-donating groups such as methoxy phenyl groups has been linked to enhanced antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:
- Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of apoptosis : Evidence indicates that it may promote programmed cell death in malignant cells via mitochondrial pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrrole derivatives, including our compound of interest, against ovarian cancer cell lines. The results showed that specific modifications led to enhanced apoptosis and reduced cell viability, with detailed analysis revealing a pivotal role for the nitrophenyl group in mediating these effects .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole-pyrrole hybrids. The results indicated significant activity against various pathogens, with SAR analysis highlighting the importance of substituent groups in enhancing efficacy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-32-17-6-4-5-15(13-17)21(27)19-20(14-8-10-16(11-9-14)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLYDSYIUTRAQ-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














